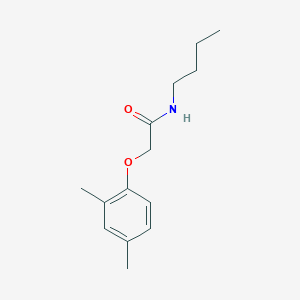![molecular formula C16H23ClN2O4S B4752667 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4752667.png)
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide
Vue d'ensemble
Description
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide, also known as CRAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CRAC is a potent inhibitor of the protein STIM1, which plays a crucial role in calcium signaling.
Mécanisme D'action
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide acts as a potent inhibitor of STIM1 by binding to its calcium-binding domain. This binding prevents the activation of STIM1, which is required for the activation of calcium channels in the cell membrane. As a result, this compound inhibits calcium signaling and affects cellular processes that depend on calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and modulate gene expression. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has several advantages for lab experiments, including its potency, specificity, and selectivity for STIM1. However, this compound has some limitations, including its low solubility and stability, which can affect its effectiveness in experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide. One area of research is the development of more potent and selective inhibitors of STIM1. Another area of research is the investigation of the role of STIM1 in different cellular processes and disease states. Additionally, the development of this compound-based therapies for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, this compound is a potent inhibitor of STIM1 that has significant potential for scientific research. Its unique properties make it a valuable tool for investigating the role of calcium signaling in cellular processes and disease states. As research on this compound continues, it is likely that new insights into the role of STIM1 and calcium signaling will be uncovered, leading to the development of new therapies for a wide range of diseases.
Applications De Recherche Scientifique
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has been extensively studied in scientific research due to its ability to inhibit STIM1. STIM1 is a protein that plays a crucial role in calcium signaling, which is essential for a wide range of cellular processes. By inhibiting STIM1, this compound can modulate calcium signaling and affect cellular processes such as gene expression, protein synthesis, and cell proliferation.
Propriétés
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-11(2)19-24(21,22)13-7-8-15(14(17)9-13)23-10-16(20)18-12-5-3-4-6-12/h7-9,11-12,19H,3-6,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPYHRNETLAPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4752595.png)
![1-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4752601.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752632.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4752646.png)
![ethyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B4752662.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4752665.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![hexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4752672.png)
![{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4752690.png)
![N-cyclohexyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752695.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4752701.png)